3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-pyridin-3-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-9-4-8(11(13,14)15)6-17-10(9)7-2-1-3-16-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCZZOMGJVJWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine and 3-pyridylboronic acid.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to couple the 3-chloropyridine with the 3-pyridylboronic acid. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Various substituted derivatives, depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dihydropyridine derivatives.
Scientific Research Applications
3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays and studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
This isomer (CAS: 1214370-11-2) differs only in the position of the pyridinyl group (4-yl vs. 3-yl). Despite identical molecular formulas and weights (258.63 g/mol ), steric and electronic variations influence reactivity:
Substituents on the Aromatic Ring
Compounds from (e.g., 7e–7j ) share the 3-chloro-5-(trifluoromethyl)pyridine core but vary in phenyl ring substituents. Key comparisons include:
| Compound ID | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 7e | 3-Nitro, 4-(trifluoromethoxy) | 122.1–124.8 | 71.8 |
| 7f | 3-CF₃, 4-(trifluoromethoxy) | 73.3–75.1 | 40.8 |
| 7g | 3-Methyl, 4-(trifluoromethoxy) | 58.8–61.2 | 54.3 |
- Electron-Withdrawing Groups (e.g., NO₂, CF₃): Increase melting points (e.g., 7e vs. 7g) due to stronger intermolecular dipole interactions. However, bulky groups like CF₃ reduce synthetic yields (e.g., 7f: 40.8%) due to steric hindrance .
- Electron-Donating Groups (e.g., CH₃) : Lower melting points but improve yields, as seen in 7g (54.3% yield) .
Functional Group Variations
- Ester Derivatives : Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS: 655235-65-7) adds a methyl ester, improving solubility in polar solvents for synthetic applications .
Complex Heterocyclic Derivatives
Triazolopyridine Derivatives
The compound 8-chloro-3-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS: 860788-54-1) incorporates a triazole ring fused to pyridine.
Piperidine and Pyrrolidine Derivatives
- 3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine (CAS: 122599-20-6) replaces the pyridinyl group with a pyrrolidine ring, introducing basicity (pKa ~9) and conformational flexibility for receptor binding .
- (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride (CAS: N/A) demonstrates how amine-functionalized derivatives can improve water solubility via salt formation, aiding bioavailability .
Biological Activity
3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making them more potent and selective in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C₆H₄ClF₃N₂
- Molecular Weight : 196.558 g/mol
- Density : 1.5 g/cm³
- Melting Point : 84-94 °C
- Boiling Point : 201.6 °C
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved bioavailability and efficacy in therapeutic applications.
Biological Activities
-
Anticancer Activity
- Research indicates that compounds with trifluoromethyl groups often exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine can inhibit key signaling pathways involved in tumor growth and metastasis.
- A study demonstrated that related compounds inhibited the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The IC₅₀ values for these inhibitors were reported as low as 0.36 µM for CDK2, indicating strong potency against cancer cell proliferation .
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of halogen substituents, particularly chlorine and trifluoromethyl groups, has been linked to increased antibacterial potency.
- In vitro assays showed that similar pyridine derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound in antibiotic development.
- Neuroprotective Effects
Case Study 1: Anticancer Activity
In a preclinical study, a derivative of this compound was tested against human colorectal carcinoma cells (SW620). Results indicated a significant reduction in tumor growth rates when administered orally at varying doses, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on related pyridine compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be below 10 µg/mL, showcasing their potential as broad-spectrum antimicrobial agents.
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step substitution reactions or coupling strategies . For instance:
- Halogen exchange : Start with 2-chloro-5-(trifluoromethyl)pyridine and introduce the pyridin-3-yl group via cross-coupling (e.g., Suzuki-Miyaura) using a palladium catalyst and inert atmosphere .
- Direct functionalization : Use trifluoromethyl iodide under basic conditions to install the CF₃ group, followed by regioselective chlorination .
- Key Conditions : Catalysts (e.g., Pd(PPh₃)₄), anhydrous solvents (THF, DMF), and temperature control (60–100°C) are critical for minimizing side reactions and maximizing yields (typically 60–85%) .
Table 1 : Comparison of Synthetic Routes
| Route | Key Reagents/Conditions | Yield Range | Optimization Tips |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, boronic acid, base | 65–85% | Use degassed solvents |
| Halogen Exchange | Cl₂ gas, high-temperature reactor | 50–70% | Modulate reaction time |
| Direct Trifluoromethylation | CF₃I, K₂CO₃, DMF | 60–75% | Optimize base concentration |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve substituent positions (e.g., pyridin-3-yl vs. pyridin-2-yl) via coupling patterns and chemical shifts. For example, the CF₃ group causes deshielding (~δ 120–125 ppm in ¹³C NMR) .
- HRMS (ESI) : Confirm molecular formula (e.g., C₁₁H₆ClF₃N₂) with precision <5 ppm error .
- HPLC-PDA : Assess purity (>95%) and detect by-products using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. How does the presence of the trifluoromethyl group influence the compound's reactivity in substitution reactions?
- Methodological Answer : The electron-withdrawing CF₃ group activates the pyridine ring at the 2- and 4-positions for nucleophilic substitution. For example:
- Chlorine displacement : Amines or thiols replace the Cl atom under mild conditions (e.g., K₂CO₃ in DMSO, 50°C) due to enhanced electrophilicity at the 3-position .
- Oxidation resistance : CF₃ stabilizes the ring against oxidation, allowing selective modifications (e.g., iodination at the 5-position) .
Advanced Research Questions
Q. How can researchers optimize coupling reactions to introduce the pyridin-3-yl group while minimizing side products?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance coupling efficiency. Ligands like XPhos reduce homocoupling byproducts .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Additives like TBAB (tetrabutylammonium bromide) improve solubility of aryl boronic acids .
- Temperature Gradients : Perform reactions at 80°C for 12 hours, followed by gradual cooling to crystallize the product and avoid oligomerization .
Q. What strategies address discrepancies in reported biological activity of derivatives across different studies?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line: HEK293 vs. HeLa; ATP concentration in kinase assays) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed activity variations .
- Structural Analog Analysis : Test derivatives with modified substituents (e.g., replacing Cl with Br) to isolate electronic effects vs. steric contributions .
Q. What in silico methods predict the compound's binding affinity to neurological targets, and how can they guide experimental design?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with GABAₐ receptors (PDB: 6HUP). Focus on hydrogen bonds between the pyridin-3-yl group and Arg112 residue .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Look for hydrophobic interactions between CF₃ and receptor pockets .
- QSAR Modeling : Train models on datasets of pyridine derivatives to predict logP and BBB permeability, prioritizing analogs with optimal bioavailability .
Q. How do competing reaction pathways during halogen exchange steps impact the synthesis of related trifluoromethylpyridines?
- Methodological Answer :
- By-Product Analysis : Use GC-MS to detect intermediates like 3-chloro-5-(trifluoromethyl)pyridine-N-oxide, which forms via over-oxidation .
- Kinetic Control : Limit reaction time to 2 hours at 150°C to favor Cl/F exchange over ring degradation .
- Catalyst Poisoning : Pre-treat reactors with silane to passivate surfaces and prevent Pd leaching, which can lead to unwanted cross-coupling .
Data Contradiction Analysis
Example : Conflicting reports on the compound’s solubility in polar solvents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
